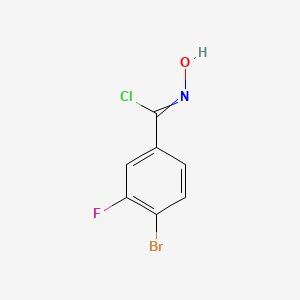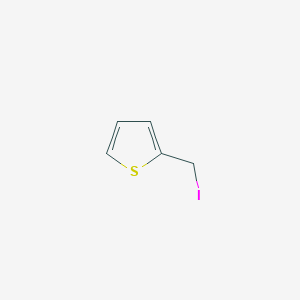
2-(Iodomethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethyl)thiophene is an organic compound with the molecular formula C₅H₅IS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of an iodomethyl group attached to the thiophene ring. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis .
Preparation Methods
The synthesis of 2-(Iodomethyl)thiophene typically involves the iodination of thiophene derivatives. One common method is the reaction of thiophene with iodomethane in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent oxidation and at a controlled temperature to ensure selective iodination .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-(Iodomethyl)thiophene undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides and sulfones.
Reduction Reactions: The iodomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields 2-(azidomethyl)thiophene, while oxidation with hydrogen peroxide produces this compound sulfoxide .
Scientific Research Applications
2-(Iodomethyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Thiophene derivatives, including this compound, are investigated for their potential biological activities.
Medicine: In medicinal chemistry, this compound is used as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Iodomethyl)thiophene and its derivatives depends on their specific applications. In biological systems, these compounds may interact with molecular targets such as enzymes, receptors, and DNA. For example, thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in inflammatory processes . The presence of the iodomethyl group can enhance the compound’s reactivity and binding affinity to these targets .
Comparison with Similar Compounds
2-(Iodomethyl)thiophene can be compared with other thiophene derivatives such as 2-(Bromomethyl)thiophene and 2-(Chloromethyl)thiophene. While all these compounds share a similar thiophene core, the halogen substituent significantly influences their reactivity and applications:
2-(Bromomethyl)thiophene: This compound is less reactive than this compound due to the lower reactivity of the bromine atom compared to iodine.
2-(Chloromethyl)thiophene: This derivative is even less reactive than the bromo and iodo analogs.
The uniqueness of this compound lies in its high reactivity, making it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications .
Properties
CAS No. |
58703-22-3 |
|---|---|
Molecular Formula |
C5H5IS |
Molecular Weight |
224.06 g/mol |
IUPAC Name |
2-(iodomethyl)thiophene |
InChI |
InChI=1S/C5H5IS/c6-4-5-2-1-3-7-5/h1-3H,4H2 |
InChI Key |
SXZNGCSJCFQZRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


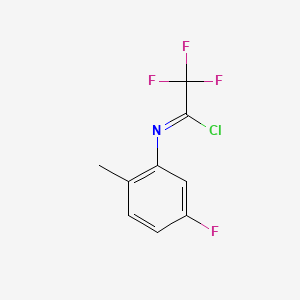

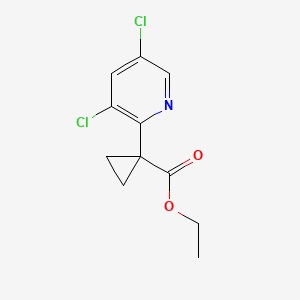
![5-[4-(tert-Butoxy)phenyl]-1H-1,2,4-triazole](/img/structure/B13683237.png)
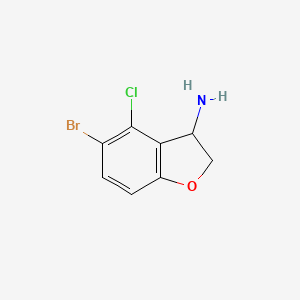
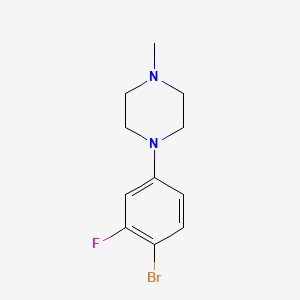
![1-[4-(Trifluoromethyl)benzyl]azetidine](/img/structure/B13683257.png)
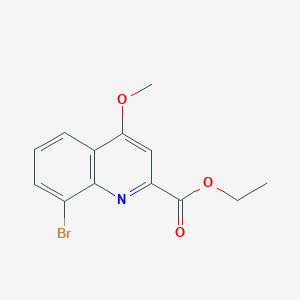

![7-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683272.png)
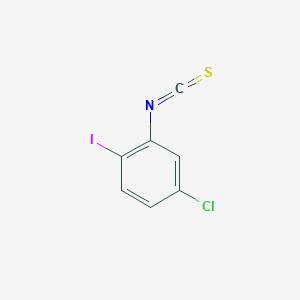
![2,3,4-Trimethoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13683279.png)
